4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde
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Overview
Description
4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NOS. It is characterized by a thiophene ring substituted with a pyrrolidinylmethyl group and an aldehyde functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde are currently unknown . This compound is a biochemical used for proteomics research
Mode of Action
The mode of action of this compound is not well-documented. As a biochemical, it likely interacts with its targets via binding to specific sites, leading to changes in the targets’ function. Without specific target information, the exact mode of action remains unclear .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Thiophene-2-carbaldehyde+Pyrrolidine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid.
Reduction: 4-(Pyrrolidin-1-ylmethyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyrrolidinylmethyl group, making it less versatile in certain reactions.
Pyrrolidine: Lacks the thiophene ring, limiting its applications in aromatic substitution reactions.
4-(Pyrrolidin-1-ylmethyl)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring, leading to different chemical properties.
Uniqueness
4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the pyrrolidinylmethyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-7-10-5-9(8-13-10)6-11-3-1-2-4-11/h5,7-8H,1-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGJHCFLKVCPRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CSC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602366 |
Source
|
Record name | 4-[(Pyrrolidin-1-yl)methyl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893745-81-8 |
Source
|
Record name | 4-[(Pyrrolidin-1-yl)methyl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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